N-(2-pyridinyl)octanamide
Description
N-(2-Pyridinyl)octanamide is a heterocyclic compound featuring an octanamide chain linked to a pyridine ring at the 2-position. This structure may influence its reactivity, solubility, and biological activity compared to analogs with shorter chains or different substituents .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-pyridin-2-yloctanamide |
InChI |
InChI=1S/C13H20N2O/c1-2-3-4-5-6-10-13(16)15-12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3,(H,14,15,16) |
InChI Key |
CHVXKOAPXOXHIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=CC=N1 |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxypyridin-3-yl)acetamide
- Structure : Acetamide chain (shorter than octanamide) with a hydroxyl group on the pyridine ring.
- Key Differences :
N-(4-Amino-2-methylphenyl)octanamide
- Structure: Octanamide attached to a substituted phenyl ring (4-amino, 2-methyl groups).
- Key Differences: Aromatic System: Phenyl vs. pyridinyl ring alters electronic properties. Functional Groups: Amino and methyl groups on phenyl may enhance solubility in polar solvents compared to pyridinyl derivatives .
GT11 (N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide)
- Structure : Complex substituent with cyclopropenyl and hydroxyl groups.
- Key Differences :
Physicochemical Properties
Notes:
- Pyridine’s nitrogen lowers pKa compared to phenyl derivatives, affecting protonation in physiological conditions.
- Longer octanamide chain increases logD, suggesting higher lipid solubility than acetamide analogs .
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